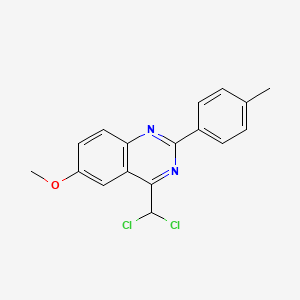
4-(dichloromethyl)-6-methoxy-2-(4-methylphenyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dichloromethyl)-6-methoxy-2-(4-methylphenyl)quinazoline is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms. Quinazoline derivatives are known for their significant biological activities, including anticancer, anti-inflammatory, and antibacterial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dichloromethyl)-6-methoxy-2-(4-methylphenyl)quinazoline can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzophenone with appropriate reagents to form the quinazoline core.
Industrial Production Methods
Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis are some of the methods employed to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
4-(dichloromethyl)-6-methoxy-2-(4-methylphenyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of quinazoline derivatives with reduced functional groups .
科学的研究の応用
4-(dichloromethyl)-6-methoxy-2-(4-methylphenyl)quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including anticancer and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(dichloromethyl)-6-methoxy-2-(4-methylphenyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
類似化合物との比較
Similar Compounds
4-anilinoquinazoline: Known for its anticancer properties and used as a reference compound in many studies.
4-thiosemicarbazide quinazoline: Exhibits significant anticancer activity and is structurally similar to 4-(dichloromethyl)-6-methoxy-2-(4-methylphenyl)quinazoline.
Uniqueness
This compound is unique due to the presence of the dichloromethyl and methoxy groups, which may contribute to its distinct biological activities and chemical reactivity. These functional groups can influence the compound’s interaction with molecular targets and its overall pharmacokinetic properties .
特性
IUPAC Name |
4-(dichloromethyl)-6-methoxy-2-(4-methylphenyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O/c1-10-3-5-11(6-4-10)17-20-14-8-7-12(22-2)9-13(14)15(21-17)16(18)19/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPLNTVCTUNCBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)C(=N2)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5748883.png)
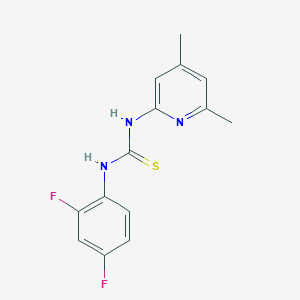
![methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5748894.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-methylpropyl)benzamide](/img/structure/B5748896.png)
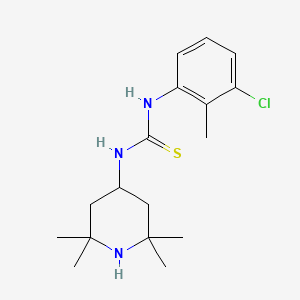
![N-[4-({[4-(cyanomethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5748905.png)
![ethyl 5,5-dimethyl-2-[(1-piperazinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748912.png)
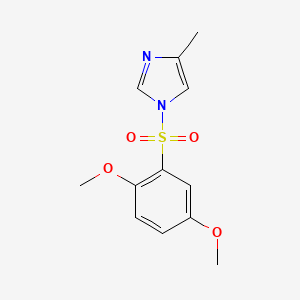
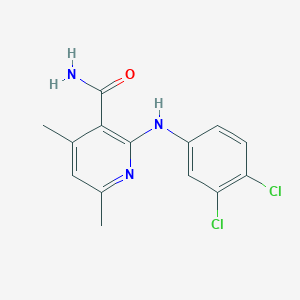
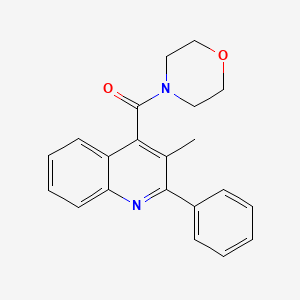
![N-(2,4-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]AMINE](/img/structure/B5748939.png)
![N-(3-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5748943.png)
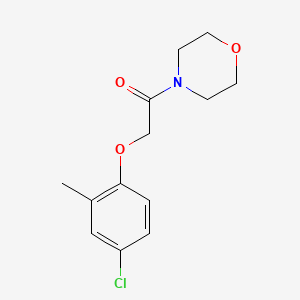
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5748961.png)
